(Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione
Overview
Description
(Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione is an organic compound characterized by its unique structure, which includes two hydroxyl groups and two phenyl groups attached to a hexadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione typically involves the use of specific reagents and conditions to ensure the correct configuration of the double bonds. One common method involves the aldol condensation of benzaldehyde with acetylacetone, followed by selective reduction and oxidation steps to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of catalysts to improve yield and selectivity are often employed. The reaction conditions are optimized to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
(Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which (Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can interact with hydrophobic regions of proteins, affecting their function. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E,E)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione: This isomer has a different configuration of the double bonds, leading to different chemical and biological properties.
3,4-Dihydroxy-1,6-diphenyl-2-hexene-1,6-dione: This compound has a single double bond, which affects its reactivity and applications.
Uniqueness
(Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione is unique due to its specific configuration, which influences its chemical reactivity and potential applications. The presence of two hydroxyl groups and two phenyl groups in a specific arrangement allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
(1Z,5Z)-1,6-dihydroxy-1,6-diphenylhexa-1,5-diene-3,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-15(13-7-3-1-4-8-13)11-17(21)18(22)12-16(20)14-9-5-2-6-10-14/h1-12,19-20H/b15-11-,16-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVNTAIFZNBHNX-NFLUSIDLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=CC=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)/C=C(\O)/C2=CC=CC=C2)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139266-61-8 | |
Record name | 2,4-Hexadiene-1,6-dione, 3,4-dihydroxy-1,6-diphenyl-, (Z,Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139266618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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